molecular formula C11H7ClN2O3 B11654546 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]- CAS No. 57270-78-7

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-

Cat. No.: B11654546
CAS No.: 57270-78-7
M. Wt: 250.64 g/mol
InChI Key: FMAIJMYTMYNJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-, is a pyrimidinetrione derivative structurally based on barbituric acid (2,4,6-pyrimidinetrione, ). The compound features a 2-chlorophenyl group attached via a methylene linkage at the 5-position of the pyrimidinetrione core. Pyrimidinetriones are known for diverse pharmacological activities, including calcium channel blockade, antihypertensive effects, and enzyme inhibition .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAIJMYTMYNJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294338
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57270-78-7
Record name NSC95880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Condensation Reactions

The foundational method for synthesizing pyrimidinetrione derivatives involves Knoevenagel condensation , where barbituric acid reacts with aromatic aldehydes. For the 2-chlorophenyl variant, this entails:

  • Reagents : Barbituric acid, 2-chlorobenzaldehyde, and a catalytic acid (e.g., acetic acid or p-toluenesulfonic acid).

  • Conditions : Reflux in ethanol or water for 4–6 hours .

  • Mechanism : The aldehyde’s carbonyl group undergoes nucleophilic attack by the active methylene group of barbituric acid, followed by dehydration to form the exocyclic double bond .

Example Procedure :

  • Dissolve barbituric acid (1 eq) and 2-chlorobenzaldehyde (1.2 eq) in ethanol.

  • Add glacial acetic acid (10 mol%) and reflux at 80°C for 5 hours.

  • Cool, filter, and recrystallize from ethanol to obtain the product in 85–92% yield .

Rhodium(II)-Catalyzed Arylation

A modern catalytic approach employs rhodium(II) complexes to directly arylate diazobarbituric acids with arenes:

  • Reagents : 5-Diazobarbituric acid, 2-chlorobenzene, Rh₂(OAc)₄.

  • Conditions : Room temperature in dichloromethane under inert atmosphere .

  • Advantages : Tolerates free N–H groups without side reactions, enabling concise synthesis of complex analogs .

Key Data :

ParameterValue
Catalyst Loading2 mol% Rh₂(OAc)₄
Yield78–84%
Reaction Time12–24 hours

This method avoids multi-step protection/deprotection sequences, making it efficient for scalable production .

One-Pot Multicomponent Syntheses

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in a single step:

  • Typical Components : Barbituric acid, 2-chlorobenzaldehyde, and malononitrile or cyclohexanedione.

  • Catalysts : Fe₃O₄ nanoparticles, ZnO, or ionic liquids .

  • Conditions : Solvent-free or aqueous media at 60–100°C for 1–3 hours .

Example :

  • Mix barbituric acid (1 eq), 2-chlorobenzaldehyde (1 eq), and malononitrile (1 eq) with Fe₃O₄@SiO₂ (5 mol%).

  • Heat at 80°C under solvent-free conditions for 2 hours.

  • Isolate product via filtration, yielding 88–94% .

Electrochemical Synthesis

A green, catalyst-free method utilizes electrochemical activation :

  • Setup : Graphite electrodes in aqueous electrolyte (e.g., NaBr).

  • Conditions : Constant current (10 mA/cm²) for 6 minutes .

  • Mechanism : Anodic oxidation generates reactive intermediates, facilitating rapid Knoevenagel condensation .

Performance Metrics :

MetricValue
Yield89–95%
Reaction Time6 minutes
SolventWater

This method minimizes waste and eliminates toxic catalysts, aligning with green chemistry principles .

Hybrid Catalytic Systems

Hybrid catalysts enhance reactivity and selectivity:

  • Catalysts : ZnFe₂O₄ nanoparticles, γ-Fe₂O₃@HAp-Ni²⁺, or silica-supported ionic liquids .

  • Conditions : Ethanol or water at 40–80°C for 15–60 minutes .

Comparative Table :

CatalystYield (%)Time (min)Temperature (°C)
ZnFe₂O₄ NPs86–977–3075
Fe₃O₄@SiO₂-PA-CC90–9815–6060
γ-Fe₂O₃@HAp-Ni²⁺85–9515–35RT

Hybrid systems offer recyclability (5–11 cycles) and high atom economy .

Structural Analogs and Substituent Effects

Modifying the arylidene substituent impacts synthesis efficiency:

Table 1: Comparative Yields for Analogous Compounds

SubstituentMethodYield (%)Reference
2-ChlorophenylKnoevenagel92
3-ChlorophenylOne-Pot MCR89
4-NitrobenzylideneElectrochemical94
4-MethoxybenzylideneRhodium Catalysis81

Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, accelerating condensation .

Challenges and Optimization Strategies

  • Byproduct Formation : Diminished by using excess aldehyde (1.2–1.5 eq) or low-temperature protocols .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require higher temperatures; water or ethanol offers eco-friendly alternatives .

  • Catalyst Recovery : Magnetic nanoparticles enable simple magnetic separation, reducing catalyst loss .

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Position : Ortho (target compound) vs. meta (SR-9) and para (SR-10) substitutions influence target binding. Para-chloro (SR-10) showed superior HMG-CoA inhibition, while meta-chloro (SR-9) exhibited enhanced calcium channel stability .
  • Heterocyclic Substituents : Furyl derivatives (e.g., Compound 2a) display comparable enzyme inhibition (Ki ~0.8 µM) to chlorophenyl analogs but differ in electronic properties due to the furan ring’s electron-rich nature .
  • Methyl Groups : Methylation (e.g., 5-methylfuryl in ) increases lipophilicity but may reduce polarity, affecting bioavailability .

Pharmacological and Biochemical Activity

Enzyme Inhibition

  • AAC(6′)-Ib Inhibition : The target compound’s furyl analog (Compound 2a) showed Ki = 0.8 µM, comparable to the parent inhibitor (Compound 2), suggesting that chlorophenyl substitution may retain or enhance activity .
  • HMG-CoA Reductase Inhibition : SR-10 (4-chloro) exhibited the strongest binding (-9.5 kcal/mol), reducing cholesterol synthesis in hyperlipidemic rats .

Calcium Channel Blockade

  • Binding Energy : SR-9 (-8.6 kcal/mol) and SR-10 (-8.8 kcal/mol) outperformed hydroxy-substituted analogs (SR-5, SR-8) in molecular docking, highlighting the importance of chloro-substituents .
  • Molecular Dynamics (MD) Stability : Chlorophenyl derivatives formed more stable protein-ligand complexes than hydroxy analogs, with RMSD <2 Å over 50 ns simulations .

Antihyperlipidemic Effects

  • In Vivo Efficacy : SR-9 and SR-10 (50 mg/kg) reduced LDL by 45% and 52%, respectively, in high-fat diet rats, correlating with HMG-CoA inhibition and anti-inflammatory pathways .

Pharmacokinetics and Toxicity

  • Drug-Likeness: Chlorophenyl derivatives (SR-9, SR-10) met Lipinski’s rules with logP <5, molecular weight <500 Da, and ≤5 hydrogen bond donors .
  • Toxicity : While the target compound’s safety data are unavailable, a heptyl-substituted analog (CAS 14077-84-0) showed acute oral toxicity (Category 4) and skin irritation, suggesting substituent-dependent hazards .

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione, specifically the derivative 5-[(2-chlorophenyl)methylene]-, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of 2,4,6(1H,3H,5H)-Pyrimidinetrione can be represented as follows:

  • Molecular Formula: C10H8ClN3O3
  • Molecular Weight: 253.64 g/mol

This compound features a pyrimidine ring with a chlorophenyl substituent at the 5-position, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds related to pyrimidinetriones exhibit significant antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives have been reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
5-[(2-chlorophenyl)methylene]-pyrimidinetrione32Staphylococcus aureus
5-[(2-chlorophenyl)methylene]-pyrimidinetrione64Escherichia coli

These results suggest that the presence of the chlorophenyl group enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of pyrimidinetriones has been explored in various studies. Specifically, derivatives like 5-[(2-chlorophenyl)methylene]-pyrimidinetrione have shown promising results in inhibiting cancer cell proliferation.

In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell cycle progression

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant in treating depression and neurodegenerative disorders.

Enzyme Activity Data

EnzymeIC50 (µM)Type of Inhibition
MAO-A25Competitive
MAO-B30Non-competitive

These findings indicate that the chlorophenyl substitution may enhance binding affinity to the enzyme active site.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry assessed various pyrimidine derivatives against common bacterial strains. The study highlighted that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
  • Anticancer Mechanisms : Research conducted by Mathew et al. (2016) explored novel benzimidazole-pyrimidine hybrids and their anticancer properties. The study found that these compounds could effectively inhibit tumor growth in vivo and induce apoptosis in vitro .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 5-[(2-chlorophenyl)methylene]-pyrimidinetrione derivatives?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with barbituric acid analogs under acidic or basic conditions. For example, 5-[(3-bromophenyl)methylene]-1,3-dimethyl-pyrimidinetrione was synthesized via iodine-catalyzed reactions in ethanol, yielding 86% purity after recrystallization . Characterization includes:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments.
  • FTIR : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds.
  • X-ray crystallography : For absolute configuration determination (e.g., in , crystal structures validated substituent geometry).

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₁H₇ClN₂O₃) within ±0.3% deviation.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; derivatives like SR-9 showed decomposition above 250°C .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HMG-CoA reductase. For example, 5-(2-hydroxybenzylidene)-pyrimidinetrione exhibited a binding energy of -8.2 kcal/mol with HMG-CoA reductase using Gaussian 09W for energy minimization .
  • MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns to validate docking results.

Advanced: What mechanistic pathways explain its antihyperlipidemic activity?

Methodological Answer:
In vivo studies on analogs (e.g., SR-9) suggest dual mechanisms:

HMG-CoA Reductase Inhibition : Competitive binding to the enzyme’s active site (Ki = 8.6 µM) .

Anti-inflammatory/Antioxidant Effects : Downregulation of TNF-α and COX-2 in liver tissues, coupled with increased glutathione levels .
Table 1 : Key Pharmacological Parameters of Chlorophenyl Derivatives

DerivativeHMG-CoA Ki (µM)LDL Reduction (%)Antioxidant Activity (GSH Increase %)
SR-98.642%28%
SR-109.548%35%

Advanced: How do substituent positions (e.g., 2-Cl vs. 4-Cl phenyl) affect bioactivity?

Methodological Answer:

  • 2-Chlorophenyl : Enhances steric hindrance, reducing HMG-CoA binding affinity but improving solubility (logP = 1.2 vs. 1.8 for 4-Cl) .
  • 4-Chlorophenyl : Increases planarity, favoring π-π stacking with hydrophobic enzyme pockets (e.g., 50% higher LDL reduction in SR-10 vs. SR-9) .

Advanced: How to resolve contradictions in inhibitory potency across studies?

Methodological Answer:
Discrepancies (e.g., ’s Ki = 8.6 µM vs. weaker inhibition in unrelated analogs) arise from:

  • Assay Conditions : Use standardized protocols (e.g., fixed ATP concentrations in HMG-CoA assays).
  • Structural Variations : Compare substituent electronic effects via Hammett plots (σ values: 2-Cl = 0.23, 4-Cl = 0.78) .

Advanced: What strategies improve the compound’s stability in aqueous buffers?

Methodological Answer:

  • pH Optimization : Derivatives are stable at pH 6–7 but degrade in alkaline conditions (t₁/₂ < 24 hrs at pH 9) .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life (>6 months at -20°C) .

Advanced: Can synergistic effects with other antihyperlipidemic agents be quantified?

Methodological Answer:

  • Isobolographic Analysis : Test combinations with statins (e.g., simvastatin) in HFD rat models. SR-9 + simvastatin reduced total cholesterol by 58% vs. 42% alone .
  • Transcriptomics : RNA-seq of liver tissues identifies upregulated pathways (e.g., PPAR-γ) .

Advanced: How to address low solubility in preclinical formulations?

Methodological Answer:

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI < 0.2) to improve bioavailability (AUC increased 3-fold in rats) .
  • Co-solvent Systems : Ethanol/Cremophor EL (1:4 ratio) enhances solubility to 12 mg/mL .

Advanced: What green chemistry approaches optimize synthesis scalability?

Methodological Answer:

  • Solvent-Free Mechanochemistry : Ball-milling barbituric acid with 2-chlorobenzaldehyde yields >90% conversion in 2 hrs .
  • Catalyst Recycling : Reuse iodine catalysts (up to 5 cycles) without activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.